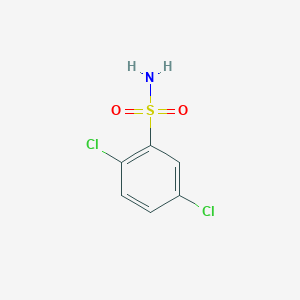

2,5-Dichlorobenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42185. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHSKUILJUFIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285532 | |

| Record name | 2,5-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7720-45-8 | |

| Record name | 7720-45-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7720-45-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: High-Purity Synthesis of 2,5-Dichlorobenzenesulfonamide

Executive Summary & Strategic Analysis

2,5-Dichlorobenzenesulfonamide is a critical pharmacophore and intermediate in the synthesis of agrochemicals (e.g., herbicides) and diuretic pharmaceuticals. Its structural integrity relies on the precise placement of chlorine atoms at the para positions relative to each other, with the sulfonamide moiety acting as a directing anchor.

Retrosynthetic Logic

The synthesis is governed by the principles of Electrophilic Aromatic Substitution (EAS) . The choice of starting material is dictated by symmetry:

-

Substrate: 1,4-Dichlorobenzene (1,4-DCB).[1]

-

Rationale: 1,4-DCB is chemically symmetric. All four available hydrogen positions are equivalent. Therefore, monosulfonation yields a single regioisomer: 2,5-dichlorobenzenesulfonyl chloride. This eliminates the need for complex isomer separation downstream, a common bottleneck in the synthesis of 2,4- or 3,4- isomers.

Reaction Pathway Visualization

The following diagram illustrates the core synthesis logic and the critical intermediate transformation.

Figure 1: Linear synthetic pathway leveraging the symmetry of 1,4-dichlorobenzene to ensure regioselectivity.

Phase I: Chlorosulfonation (The Critical Step)[2]

The conversion of 1,4-dichlorobenzene to 2,5-dichlorobenzenesulfonyl chloride is the yield-determining step. The primary challenge is preventing the formation of the diaryl sulfone byproduct and managing the violent exotherm during quenching.

Mechanism

The reaction proceeds via the formation of a sulfonic acid intermediate (

Experimental Protocol

Reagents:

-

1,4-Dichlorobenzene (Solid, >99% purity)

-

Chlorosulfonic Acid (Liquid, >98% purity) - HANDLE WITH EXTREME CAUTION

-

Thionyl Chloride (

) - Optional additive to drive conversion

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap). The system must be strictly anhydrous.

-

Acid Charge: Charge Chlorosulfonic acid (5.0 equivalents relative to 1,4-DCB) into the flask. Cool to 10–15°C.[2]

-

Expert Insight: A large excess of acid acts as the solvent and shifts the equilibrium toward the sulfonyl chloride.

-

-

Substrate Addition: Slowly add molten or solid 1,4-dichlorobenzene over 60 minutes.

-

Control: Maintain internal temperature < 30°C. Rapid addition causes local overheating, promoting sulfone formation (bis(2,5-dichlorophenyl)sulfone).

-

-

Reaction: Once addition is complete, slowly ramp temperature to 60–70°C. Hold for 3–4 hours.

-

Validation: Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or GC.[3] Disappearance of starting material indicates completion.

-

-

Quenching (Critical Safety Node):

-

Cool the reaction mixture to ambient temperature.

-

Prepare a separate vessel with crushed ice (approx. 10x weight of acid).

-

Slowly pour the reaction mixture onto the ice with vigorous stirring.

-

Warning: Never add water to the acid. The hydrolysis is violently exothermic and releases HCl gas.

-

-

Isolation: The sulfonyl chloride will precipitate as a white/off-white solid. Filter immediately. Wash with cold water to remove residual sulfuric acid.

Phase II: Amination (Ammonolysis)

This step involves a Nucleophilic Acyl Substitution where ammonia displaces the chloride ion.

Experimental Protocol

Reagents:

-

Wet 2,5-Dichlorobenzenesulfonyl chloride (from Phase I)

-

Ammonium Hydroxide (28-30%

aq.) -

Solvent: Acetone or THF (optional, to improve solubility)

Procedure:

-

Preparation: Suspend the sulfonyl chloride in water (or dissolve in minimal acetone if the chloride is dry).

-

Ammonia Addition: Cool the suspension to < 10°C. Add Ammonium Hydroxide (4.0 equivalents) dropwise.

-

Expert Insight: Temperature control is vital. Above 25°C, the hydroxide ion (

) competes with ammonia (

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

-

pH Adjustment: The reaction generates HCl (neutralized by excess ammonia). Ensure pH remains >9 during reaction.

Purification & Quality Control

Crude sulfonamides often contain traces of disulfonimides or unreacted sulfonic acids. The "Acid-Base Swing" is the most robust purification method for sulfonamides possessing an N-H bond.

The Acid-Base Swing Protocol

-

Dissolution: Dissolve crude product in 10% NaOH solution.

-

Logic: Sulfonamides are weak acids (

). They form soluble sodium salts in strong base. -

Impurity Rejection: Unreacted sulfones or neutral organic impurities remain insoluble.

-

-

Filtration: Filter the alkaline solution to remove insoluble impurities.

-

Precipitation: Slowly acidify the filtrate with concentrated HCl to pH 1–2.

-

Result: The pure sulfonamide precipitates out.

-

-

Final Wash: Filter the precipitate and wash with water until the filtrate is neutral. Dry at 80°C.

Quantitative Data Summary

| Parameter | Phase I (Chlorosulfonation) | Phase II (Amination) |

| Limiting Reagent | 1,4-Dichlorobenzene | Sulfonyl Chloride |

| Stoichiometry | 1 : 5 (Substrate : Acid) | 1 : 4 (Substrate : |

| Temperature | 60–70°C | < 20°C |

| Typical Yield | 75–85% | 85–95% |

| Key Byproduct | Diaryl Sulfone | Sulfonic Acid (Hydrolysis) |

Process Flow & Troubleshooting

The following logic map details the decision-making process during workup.

Figure 2: Logical workflow for isolation and validation of the sulfonamide product.

References

-

BenchChem. (2025).[4] Technical Guide to the Synthesis of Dichlorobenzenesulfonyl Chlorides. Retrieved from

-

Sigma-Aldrich. (n.d.). 2,5-Dichlorobenzenesulfonyl chloride Product Specification & Safety Data Sheet. CAS 5402-73-3. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67667, this compound. Retrieved from

- Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Aryl Halides. Journal of the American Chemical Society, 62(3), 511–514.

-

Basf A.G. (2007). Process for the preparation of substituted benzenesulfonyl chlorides.[2][4] Patent CN101066943A. (Industrial context for chlorosulfonation conditions).

Sources

- 1. Investigations on the mutagenicity of 1,4-dichlorobenzene and its main metabolite 2,5-dichlorophenol in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]

- 3. US5710355A - Method of making chlorobenzenes - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2,5-Dichlorobenzenesulfonamide (CAS No. 7720-45-8): A Core Moiety in Medicinal Chemistry

Abstract: This document provides a comprehensive technical overview of 2,5-Dichlorobenzenesulfonamide, a pivotal chemical intermediate in the landscape of modern drug discovery and development. While its direct therapeutic applications are limited, its value as a structural scaffold is significant. The sulfonamide functional group is a well-established pharmacophore, and the specific dichlorination pattern of this molecule offers unique physicochemical properties that researchers can exploit to create novel derivatives with a wide spectrum of biological activities.[1] This guide delves into its fundamental properties, validated synthesis protocols, key applications in medicinal chemistry, analytical methodologies, and essential safety protocols, serving as a critical resource for researchers engaged in the synthesis and application of sulfonamide-based compounds.

Core Compound Profile: Physicochemical Characteristics

This compound is a solid organic compound whose utility is primarily defined by its chemical structure: a benzene ring substituted with two chlorine atoms and a sulfonamide group. The IUPAC name for this compound is this compound.[2] The positions of the chlorine atoms at the 2 and 5 positions influence the electron distribution of the aromatic ring and the acidity of the sulfonamide N-H proton, which are critical factors in its reactivity and its ability to interact with biological targets when incorporated into larger molecules.

Below is a summary of its key physicochemical properties, compiled from authoritative databases.

| Property | Value | Source |

| CAS Number | 7720-45-8 | PubChem[2] |

| Molecular Formula | C₆H₅Cl₂NO₂S | PubChem[2] |

| Molecular Weight | 226.08 g/mol | PubChem |

| IUPAC Name | This compound | PubChem[2] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)S(=O)(=O)N)Cl | PubChem[2] |

| InChIKey | UMHSKUILJUFIEK-UHFFFAOYSA-N | PubChem[2] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; S [label="S", fontcolor="#202124"]; O1 [label="O", fontcolor="#202124"]; O2 [label="O", fontcolor="#202124"]; N [label="N", fontcolor="#202124"]; H1 [label="H", fontcolor="#202124"]; H2 [label="H", fontcolor="#202124"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Cl1 [pos="-1.74,1!"]; S [pos="1.74,1!"]; O1 [pos="1.74,2!"]; O2 [pos="2.61,0.5!"]; N [pos="1.74,0!"]; H1 [pos="1.3,-0.5!"]; H2 [pos="2.2,-0.5!"]; Cl2 [pos="1.74,-1!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- Cl1; C5 -- Cl2; C6 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- N; N -- H1; N -- H2; }

Caption: Chemical Structure of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most efficiently achieved via the ammonolysis of its corresponding sulfonyl chloride precursor, 2,5-Dichlorobenzenesulfonyl chloride (CAS No. 5402-73-3).[3] This is a standard and reliable transformation in sulfonamide chemistry. The causality behind this two-step approach is straightforward: the precursor is first synthesized from a common starting material, and then the highly reactive sulfonyl chloride is converted to the stable sulfonamide.

Part A: Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride

The requisite starting material is prepared by the electrophilic aromatic substitution of 1,4-dichlorobenzene with chlorosulfuric acid.

-

Reaction Principle: The chlorosulfuric acid acts as the source of the chlorosulfonium cation (+SO₂Cl), which attacks the electron-rich 1,4-dichlorobenzene ring. The directing effects of the chlorine atoms favor substitution at the ortho position to one of the chlorines, leading to the desired 2,5-disubstituted product.

-

Protocol: A method involves treating 1,4-dichlorobenzene with chlorosulfuric acid at elevated temperatures (e.g., 150°C), followed by quenching the reaction mixture in ice water to precipitate the product.[4]

Caption: Synthesis of the sulfonyl chloride precursor.

Part B: Synthesis of this compound

This step involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride.

-

Experimental Rationale: The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles like ammonia. The reaction proceeds readily, displacing the chloride leaving group to form the stable N-S bond of the sulfonamide. An excess of ammonia is typically used, with one equivalent acting as the nucleophile and a second equivalent acting as a base to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the ammonia, which would render it non-nucleophilic.

Detailed Step-by-Step Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2,5-Dichlorobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Ammonolysis: Cool the solution to 0°C using an ice bath. Slowly bubble anhydrous ammonia gas through the solution or add a solution of concentrated ammonium hydroxide (an excess, e.g., 5-10 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its role as a versatile building block for synthesizing more complex, pharmacologically active molecules.[1] The sulfonamide moiety is present in a wide array of approved drugs, including antibacterials, diuretics, and anticonvulsants.[5]

Key Application Areas:

-

Antibacterial Agents: The sulfonamide functional group is famous for its role in antibacterial drugs.[5] These compounds act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[6] By derivatizing the nitrogen atom of this compound, researchers can synthesize novel libraries of compounds for screening against various bacterial strains.[7]

-

Anticancer Agents: Researchers have used the precursor, 2,5-dichlorobenzenesulfonyl chloride, to synthesize benzoxazole benzenesulfonamide hybrids.[8] These compounds have demonstrated potent cytotoxic activity against cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) models.[8]

-

Enzyme Inhibitors: The sulfonamide scaffold is known to bind to the active sites of various enzymes. Derivatives of dichlorophenyl-substituted benzenesulfonamides have been investigated as inhibitors of mitochondrial complex II and complex III, highlighting their potential in studying and treating diseases related to mitochondrial dysfunction.[9]

Caption: Workflow for utilizing the scaffold in drug discovery.

Analytical Methodologies for Characterization

To ensure the identity and purity of synthesized this compound and its derivatives, a combination of analytical techniques is employed. Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool for this purpose.

General LC-MS/MS Protocol:

This protocol outlines a general method for the analysis of the synthesized sulfonamide.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 75 mm, 4-µm particle size).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI, typically in negative ion mode to deprotonate the sulfonamide nitrogen.

-

Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, tracking specific parent-to-daughter ion transitions. For this compound, the parent ion [M-H]⁻ would be monitored.

-

-

Data Analysis: The identity of the compound is confirmed by its retention time and the specific mass-to-charge ratio (m/z) of its molecular ion. Purity is determined by integrating the peak area of the analyte relative to any impurities.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its precursors.

GHS Hazard Information: According to aggregated data, this compound is classified as:

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[10][11]

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side protection.[10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[11]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

General Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.[12]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]

-

Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures:

-

In case of a spill, wear appropriate PPE.

-

Sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[10][13]

-

Consult local regulations for proper waste disposal.[10]

Conclusion

This compound (CAS No. 7720-45-8) is a foundational building block in synthetic and medicinal chemistry. Its straightforward synthesis, combined with the proven pharmacological importance of the sulfonamide scaffold, makes it a valuable intermediate for developing novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for researchers aiming to leverage its structural features in the pursuit of new medicines.

References

- Smolecule. (n.d.). Buy 2,5-Dichlorobenzenesulfonyl chloride | 5402-73-3.

- Patents, G. (n.d.). US5210313A - Preparation of 2,5-dichlorobenzophenones.

- AK Scientific, Inc. (n.d.). 2-Chlorobenzenesulfonamide.

- PubMed Central. (2022). Use of molecular networking to identify 2,5-diketopiperazines in chocolates as potential markers of bean variety.

- ChemicalBook. (n.d.). 2,5-Diaminobenzenesulfonic acid(88-45-9).

- BenchChem. (n.d.). Application Notes and Protocols for N-(2,5-dichlorophenyl)benzenesulfonamide in Drug Discovery Workflows.

- ChemicalBook. (2023). 2,5-DICHLOROBENZENESULFONYL CHLORIDE | 5402-73-3.

- BenchChem. (n.d.). 2,5-Dichloro-N-methylbenzenesulfonamide | Research Chemical.

- BenchChem. (n.d.). Technical Support Center: Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide.

- Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- PubChem. (n.d.). This compound.

- ChemSynthesis. (n.d.). 2,5-dichlorobenzenesulfonic acid.

- Sigma-Aldrich. (n.d.). 2,5-Dichlorobenzenesulfonyl chloride 98%.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,5-Dichlorobenzenesulfonamide.

- BenchChem. (n.d.). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride.

- Sigma-Aldrich. (n.d.). 2-Chlorobenzenesulfonamide 98%.

- PubMed. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry.

- ResearchGate. (2010). Sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid and their antibacterial studies.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chlorobenzenesulfonamide.

- EvitaChem. (n.d.). Buy 4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide (EVT-369106).

Sources

- 1. 2,5-Dichloro-N-methylbenzenesulfonamide|Research Chemical [benchchem.com]

- 2. This compound | C6H5Cl2NO2S | CID 238045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-ジクロロベンゼンスルホニルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,5-DICHLOROBENZENESULFONYL CHLORIDE | 5402-73-3 [chemicalbook.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide (EVT-369106) | 14738-06-8 [evitachem.com]

- 7. researchgate.net [researchgate.net]

- 8. Buy 2,5-Dichlorobenzenesulfonyl chloride | 5402-73-3 [smolecule.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. aksci.com [aksci.com]

- 11. 2,5-Diaminobenzenesulfonic acid(88-45-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

The Diverse Biological Landscape of 2,5-Dichlorobenzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic placement of substituents on the phenyl ring can profoundly influence the pharmacological profile of these compounds. This technical guide delves into the specific and compelling biological activities of 2,5-Dichlorobenzenesulfonamide derivatives. While the broader class of dichlorinated benzenesulfonamides has garnered significant attention, this document will focus on the unique attributes and therapeutic promise of the 2,5-dichloro substitution pattern, drawing upon data from closely related isomers to build a comprehensive picture for researchers, scientists, and drug development professionals. Our exploration will journey through their synthesis, anticancer, antimicrobial, and enzyme inhibitory properties, underpinned by mechanistic insights and structure-activity relationships.

Synthetic Strategies for N-Substituted this compound Derivatives

The synthesis of N-substituted 2,5-dichlorobenzenesulfonamides is primarily achieved through the reaction of 2,5-dichlorobenzenesulfonyl chloride with a diverse range of primary or secondary amines. This nucleophilic substitution reaction is a robust and versatile method for generating a library of derivatives with varied physicochemical properties.

General Synthetic Protocol: A Self-Validating System

The following protocol outlines a standard laboratory procedure for the synthesis of N-aryl-2,5-dichlorobenzenesulfonamides. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Amine Solution Preparation

-

Dissolve the desired primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a suitable base (1.5 equivalents), typically pyridine or triethylamine, to the solution. The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0°C in an ice bath.

-

Rationale: The base is crucial for scavenging the hydrochloric acid (HCl) byproduct of the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic. Cooling the reaction mixture helps to control the exothermic nature of the reaction and minimize side product formation.

-

Step 2: Sulfonyl Chloride Addition

-

Dissolve 2,5-dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-20 minutes with vigorous stirring.[1]

-

Rationale: Slow, dropwise addition prevents a rapid increase in temperature and allows for controlled reaction kinetics, leading to a higher yield of the desired product.

-

Step 3: Reaction Progression and Monitoring

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 6-18 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Rationale: The reaction time can vary depending on the reactivity of the amine. TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.

-

Step 4: Workup and Purification

-

Once the reaction is complete, dilute the mixture with additional solvent.

-

Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by recrystallization or column chromatography.

-

Rationale: The aqueous workup removes the base, any remaining starting materials, and salts. Purification is essential to obtain the derivative in high purity for subsequent biological evaluation.

-

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Anticancer Activity: A Promising Frontier

Derivatives of dichlorinated benzenesulfonamides have demonstrated significant potential as anticancer agents. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in tumor progression.

Cytotoxic Effects and Mechanistic Insights

Studies on closely related 2,4-dichlorobenzenesulfonamide derivatives provide valuable insights into the potential anticancer mechanisms of the 2,5-dichloro isomers. For instance, a series of chalcone derivatives incorporating a 2,4-dichlorobenzenesulfonamide moiety displayed notable anticancer effects against various human cancer cell lines, with IC₅₀ values in the low micromolar range.[2][3][4]

Table 1: Anticancer Activity of Selected 2,4-Dichlorobenzenesulfonamide-Chalcone Derivatives [2]

| Compound | HeLa (Cervical Cancer) IC₅₀ (µg/mL) | HL-60 (Leukemia) IC₅₀ (µg/mL) | AGS (Gastric Cancer) IC₅₀ (µg/mL) |

| Derivative 4 | 5.42 ± 0.41 | 3.11 ± 0.19 | 4.96 ± 0.33 |

| Derivative 5 | 3.15 ± 0.25 | 1.89 ± 0.11 | 0.89 ± 0.05 |

| Derivative 6 | 9.63 ± 0.78 | 4.52 ± 0.28 | 7.12 ± 0.51 |

| Derivative 7 | 4.88 ± 0.39 | 2.54 ± 0.16 | 3.76 ± 0.29 |

| Derivative 8 | 6.11 ± 0.52 | 3.98 ± 0.24 | 5.43 ± 0.44 |

The most potent of these, derivative 5, was shown to induce apoptosis through both the extrinsic and intrinsic pathways.[3] This was evidenced by the depolarization of the mitochondrial membrane and the activation of caspase-8 and caspase-9.[2][3] Furthermore, this compound caused cell cycle arrest in the subG0 phase.[2][3] The anticancer action of some sulfonamide derivatives is also linked to the inhibition of anti-apoptotic proteins from the Bcl-2 family and key signaling pathways involving VEGFR-2, p70S6K, and EGFR, which are crucial in cancer resistance.[5]

Caption: Proposed mechanism of anticancer action involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition: Targeting Key Pathological Drivers

A significant aspect of the biological activity of benzenesulfonamide derivatives is their ability to inhibit various enzymes, with carbonic anhydrases (CAs) being a prominent target.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are involved in regulating pH, which is crucial for tumor cell survival and proliferation.[7] This makes them attractive targets for anticancer drug development.

A series of 5-substituted 2,4-dichlorobenzenesulfonamides have been shown to be potent inhibitors of several human CA isoforms. The primary sulfonamide group is essential for this activity as it acts as a zinc-binding group within the enzyme's active site.

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Selected 5-Substituted 2,4-Dichlorobenzenesulfonamides (Kᵢ in nM)

| Compound | hCA I | hCA II | hCA IX | hCA XII |

| AAZ (Acetazolamide) | 250 | 12 | 25 | 5.7 |

| 7b | 733 | 11.2 | 2.8 | 4.5 |

| 6c | 1255 | 6.9 | 15.3 | 2.7 |

| 10a | 349 | 164 | 21.7 | 2.8 |

Data extrapolated from studies on 2,4-dichlorobenzenesulfonamide derivatives as a predictive model for 2,5-dichloro isomers.

The data suggests that dichlorinated benzenesulfonamides can be highly potent and selective inhibitors of tumor-associated CA isoforms IX and XII. The structure-activity relationship indicates that the nature of the substituent at the 5-position of the phenyl ring, as well as modifications to the sulfonamide nitrogen, can be fine-tuned to achieve desired selectivity and potency.

Antimicrobial Activity: A Continuing Legacy

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds. While specific data for the antimicrobial spectrum of N-(2,5-dichlorophenyl)benzenesulfonamide is limited, the broader class of benzenesulfonamides is known for its wide-spectrum bacteriostatic activity.[8]

Mechanism of Action and Evaluation Protocols

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This disruption of the folate pathway inhibits bacterial growth.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound.

Step 1: Preparation of Bacterial Inoculum

-

Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

Step 2: Compound Dilution Series

-

Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate using an appropriate broth medium.

Step 3: Inoculation and Incubation

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

Step 4: MIC Determination

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

Studies on other chlorinated sulfonamide derivatives have shown MIC values ranging from 15.62 to 31.25 µmol/L against methicillin-resistant Staphylococcus aureus (MRSA).[9] This suggests that this compound derivatives are promising candidates for the development of new antimicrobial agents.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of N-substituted this compound derivatives is highly dependent on the nature of the substituent on the sulfonamide nitrogen. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

-

Anticancer Activity: The presence of bulky, hydrophobic groups on the N-aryl ring often enhances anticancer activity. The electronic properties of substituents also play a critical role, with both electron-donating and electron-withdrawing groups capable of modulating efficacy and selectivity.[10]

-

Carbonic Anhydrase Inhibition: For CA inhibition, a primary sulfonamide group is generally required for zinc binding. However, modifications to a secondary sulfonamide can influence interactions with amino acid residues in the active site, leading to isoform-selective inhibition.[11]

-

Antimicrobial Activity: The lipophilicity of the molecule is a key determinant of antimicrobial activity. The presence of electron-withdrawing groups on the N-aryl ring has been shown to increase the antimicrobial potency of some sulfonamides.[12]

Conclusion and Future Directions

The this compound scaffold represents a privileged structure with a wide array of promising biological activities. While much of the detailed mechanistic and quantitative data is derived from closely related isomers, the evidence strongly suggests that this class of compounds holds significant potential for the development of novel anticancer, antimicrobial, and enzyme-inhibiting therapeutic agents.

Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of N-substituted this compound derivatives. This will allow for a more detailed elucidation of their specific mechanisms of action and the development of robust structure-activity relationships. Such a focused effort will undoubtedly pave the way for the discovery of new and effective treatments for a range of human diseases.

References

-

Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). MDPI. Retrieved from [Link]

-

New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023). PubMed. Retrieved from [Link]

-

Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. (2025). ResearchGate. Retrieved from [Link]

-

New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023). PubMed. Retrieved from [Link]

-

Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (2021). PubMed Central. Retrieved from [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms Based on Cell Line Cytotoxic Screening Activity. (2025). ResearchGate. Retrieved from [Link]

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI. Retrieved from [Link]

-

Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. (n.d.). PubMed Central. Retrieved from [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). PubMed Central. Retrieved from [Link]

-

Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). PubMed Central. Retrieved from [Link]

-

New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023). National Institutes of Health. Retrieved from [Link]

-

Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (n.d.). PLOS One. Retrieved from [Link]

-

Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. (2022). PubMed. Retrieved from [Link]

-

Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. (2023). PubMed. Retrieved from [Link]

-

New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023). MDPI. Retrieved from [Link]

-

Novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives: Synthesis and anticancer activity evaluation. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PubMed Central. Retrieved from [Link]

-

Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (n.d.). PubMed Central. Retrieved from [Link]

-

Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (1983). PubMed. Retrieved from [Link]

-

Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. (2017). PubMed. Retrieved from [Link]

-

The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (n.d.). MDPI. Retrieved from [Link]

-

2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. (n.d.). PubMed. Retrieved from [Link]

-

Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 7. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,5-Dichlorobenzenesulfonamide and Its Derivatives

This guide provides a comprehensive technical overview of the methodologies and findings related to the crystal structure analysis of 2,5-dichlorobenzenesulfonamide and its analogues. It is intended for researchers, scientists, and professionals in drug development who have an interest in the solid-state characterization of sulfonamide-containing compounds.

Introduction: The Significance of Solid-State Structural Analysis

This compound is a key intermediate in the synthesis of various chemical products, including pharmaceuticals and pesticides.[1][2][3] The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, governs many of its physicochemical properties, such as solubility, stability, and bioavailability. Understanding these crystalline arrangements through X-ray crystallography is fundamental to controlling these properties in drug development and materials science.[4][5]

The sulfonamide functional group is a prolific hydrogen-bonding moiety, capable of forming robust intermolecular interactions that direct the assembly of molecules into predictable patterns, or supramolecular synthons.[6][7][8] The analysis of these interactions provides invaluable insight into the forces governing crystal packing.[5][7]

Synthesis and Crystallization for X-ray Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

General Synthesis of N-Substituted 2,5-Dichlorobenzenesulfonamides

A common route to synthesizing N-substituted derivatives involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base like pyridine or triethylamine.[2]

Protocol: Synthesis of N-Substituted-2,5-dichlorobenzenesulfonamides [2]

-

Reaction Setup: Dissolve 2,5-dichlorobenzenesulfonyl chloride (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

-

Addition of Amine: To this solution, add the desired primary or secondary amine (1.0-1.2 equivalents) and a base like anhydrous pyridine (1.5-2.0 equivalents).

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by thin-layer chromatography).

-

Work-up: Quench the reaction with 1M hydrochloric acid (HCl) and extract the product with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Crystallization Methodologies

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[4][9] The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a high degree of internal order.[9]

-

Slow Evaporation: This is the most common and straightforward technique. The purified compound is dissolved in a suitable solvent or solvent mixture until saturation. The solution is then left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of single crystals.

-

Melt Crystallization: For thermally stable compounds, crystallization from a melt can be an effective method.[10] The temperature is carefully controlled to be just above the melting point to create a melt, followed by slow cooling to induce crystallization.[10]

The choice of solvent is critical as it can influence the resulting crystal packing and even lead to different polymorphic forms.

Experimental Workflow: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[4][11] The process involves three main stages: data collection, structure solution, and structure refinement.

Caption: Experimental workflow from synthesis to final crystal structure determination.

Step-by-Step Protocol:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer (e.g., Bruker APEXII CCD or Oxford Diffraction Xcalibur) and cooled under a stream of nitrogen gas (e.g., 293 K or 100 K) to minimize thermal vibrations.[12][13] A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å) is directed at the crystal.[13][14] As the crystal is rotated, a diffraction pattern of thousands of reflections is collected.[9]

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors. This includes an absorption correction, which accounts for the absorption of X-rays by the crystal itself.[12][13]

-

Structure Solution: The phase problem is solved to generate an initial electron density map. For small molecules, direct methods are typically employed using software like SHELXS.[4][13]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method with software such as SHELXL.[13][15] This iterative process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Crystal Structure Analysis of this compound Derivatives

Crystallographic Data Summary

The following table summarizes the crystallographic data for a representative derivative, N-(2,5-Dichlorophenyl)benzenesulfonamide.

| Parameter | N-(2,5-Dichlorophenyl)benzenesulfonamide[13] |

| Chemical Formula | C₁₂H₉Cl₂NO₂S |

| Formula Weight ( g/mol ) | 302.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.595 (1) |

| b (Å) | 14.188 (2) |

| c (Å) | 10.424 (1) |

| β (°) | 114.42 (2) |

| Volume (ų) | 1292.1 (3) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 299 |

| Radiation (Å) | Mo Kα (0.71073) |

| R-factor (R1) | 0.031 |

Molecular Geometry and Conformation

In related structures like N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide, the geometry around the sulfur atom is a distorted tetrahedron, a characteristic feature of sulfonamides.[12][15]

Key conformational features observed in these structures include:

-

C—SO₂—NH—C Torsion Angle: The molecule is typically bent at the sulfur atom, with a C—SO₂—NH—C torsion angle around 62-66°.[13][15]

-

Dihedral Angle: The two aromatic rings are significantly twisted relative to each other, with dihedral angles reported in the range of 67-73°.[13][15]

-

N-H Conformation: An interesting feature is the conformation of the N-H bond, which is often observed to be syn to the ortho-chloro group on the adjacent benzene ring, allowing for an intramolecular N—H⋯Cl hydrogen bond.[13][15]

Intermolecular Interactions and Crystal Packing

The crystal packing of dichlorobenzenesulfonamide derivatives is dominated by hydrogen bonds, which are crucial for the stability of the supramolecular architecture.[6][7]

-

N—H⋯O Hydrogen Bonds: The most prominent interaction is the hydrogen bond between the sulfonamide N-H group (donor) and one of the sulfonyl oxygen atoms (acceptor) of a neighboring molecule.[13][15] This interaction frequently leads to the formation of dimers or chains.[13][15]

-

C—H⋯O Contacts: Weaker C—H⋯O contacts can also play a role in consolidating the three-dimensional packing arrangement.[12]

Caption: Diagram illustrating key inter- and intramolecular hydrogen bonds in dichlorobenzenesulfonamide derivatives.

Conclusion

The crystal structure analysis of this compound derivatives reveals a consistent pattern of molecular conformation and intermolecular interactions. The structures are characterized by a bent conformation at the sulfur atom and a significant twist between the aromatic rings. The crystal packing is primarily directed by strong N—H⋯O hydrogen bonds, which assemble the molecules into well-defined supramolecular architectures. The presence of intramolecular N—H⋯Cl hydrogen bonds further stabilizes the molecular conformation. This detailed structural understanding is paramount for correlating the solid-state architecture with the macroscopic properties essential for pharmaceutical and materials science applications.

References

-

Khan, I. U., Sharif, S., Sajjad, S., & Hook, J. M. (2010). 2,5-Dichloro-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2641. [Link]

-

Shetty, M., & Gowda, B. T. (2010). N-(2,5-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(3), o594. [Link]

- Google Patents. (2016). Process for Purifying 2,5-Dichlorophenol. (US20160304425A1).

-

Pech, I., & Žák, Z. (2021). The crystal structure of diaquahydrogen 2,5-dimethylbenzenesulphonate, C8H14O5S. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 511-513. [Link]

- Google Patents. (2013). Synthesis method for 2,5-dichloronitrobenzene. (CN103044262A).

-

Suchetan, P. A., Mondal, J., & Gowda, B. T. (2012). N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o274. [Link]

-

Shetty, M., & Gowda, B. T. (2011). N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o40. [Link]

-

Fun, H. K., Jebas, S. R., & Mohan, S. (2011). 2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2958. [Link]

-

Sainz-Díaz, C. I., et al. (2016). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed, 21(11), 1365. [Link]

-

Liebeschuetz, J. W., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(7), 587-599. [Link]

- Google Patents. (1993). Preparation of 2,5-dichlorobenzophenones. (US5210313A).

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

ResearchGate. (2016). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. [Link]

- Google Patents. (1985). Process for the preparation of 2-hydroxybenzenesulfonamide. (US4556733A).

-

ResearchGate. (2021). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

-

Royal Society of Chemistry. (2017). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. [Link]

-

International Union of Crystallography. (n.d.). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. [Link]

-

MDPI. (n.d.). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. [Link]

Sources

- 1. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 6. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents [patents.google.com]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. 2,5-Dichloro-N-cyclohexylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-(2,5-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2,5-Dichlorobenzenesulfonamide: An In-depth Technical Guide

Foreword: Understanding the Criticality of Solubility in Drug Development

For researchers, medicinal chemists, and formulation scientists, the journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. This property dictates not only the feasibility of in vitro assays but also profoundly influences bioavailability, manufacturability, and ultimately, the therapeutic efficacy of a drug. 2,5-Dichlorobenzenesulfonamide, a halogenated aromatic sulfonamide, represents a class of compounds with significant interest in medicinal chemistry. Its solubility profile across a spectrum of solvents is a critical dataset for any researcher aiming to unlock its therapeutic potential.

This technical guide provides a comprehensive exploration of the solubility of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document takes a holistic and instructive approach. It equips the reader with the foundational principles of solubility, a detailed protocol for its experimental determination, and an understanding of the theoretical models that can predict its behavior. This guide is structured to empower researchers to not only understand but also to proactively determine and modulate the solubility of this compound and related compounds.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its solubility. This compound is a solid at room temperature with the following computed properties:

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂NO₂S | [1] |

| Molecular Weight | 226.08 g/mol | [1] |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

The presence of two chlorine atoms on the benzene ring increases the molecule's hydrophobicity, while the sulfonamide group (-SO₂NH₂) provides sites for hydrogen bonding, contributing to its potential for interaction with polar solvents. The XLogP3 value of 1.4 suggests a moderate lipophilicity.

The Theoretical Bedrock of Solubility

Solubility is a thermodynamic equilibrium phenomenon, representing the maximum concentration of a solute that can dissolve in a solvent under specific conditions of temperature and pressure.[2] The process is governed by the free energy of dissolution (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) as described by the Gibbs free energy equation:

ΔG = ΔH – TΔS [3]

A negative ΔG indicates a spontaneous dissolution process. The overall solubility is a result of the interplay between several factors:

-

Solute-Solute Interactions: The strength of the crystal lattice of the solid (lattice energy).

-

Solvent-Solvent Interactions: The energy required to create a cavity in the solvent for the solute molecule.

-

Solute-Solvent Interactions: The energy released upon solvation of the solute molecules.

The general principle of "like dissolves like" is a useful heuristic. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This is driven by the nature of the intermolecular forces at play, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces.

The following diagram illustrates the key intermolecular forces influencing the dissolution of this compound in a polar protic solvent like ethanol.

Caption: Intermolecular forces in this compound dissolution.

The temperature dependence of solubility is described by the van't Hoff equation, which relates the change in the equilibrium constant (in this case, the solubility) to the change in temperature and the enthalpy of solution.[4][5] For most solids dissolving in liquids, the process is endothermic (ΔH > 0), meaning solubility increases with temperature.[6][7]

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[8] This method, when rigorously executed, provides a reliable and reproducible measure of thermodynamic solubility. The following protocol is a self-validating system designed for accuracy.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate) of HPLC grade or higher[9]

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[2]

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. A visible excess of the solid must remain at the end of the experiment to ensure that the solution is saturated.[8]

-

Add a precise volume of the desired solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[10] It is crucial to confirm that equilibrium has been reached by taking samples at different time points (e.g., 24, 36, and 48 hours) and ensuring the measured concentration is constant.[8]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) of the standard solutions.

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Data Presentation: Solubility of Benzenesulfonamides

| Compound | Solvent | Temperature (°C) | Solubility | Source |

| Benzenesulfonamide | Methanol | Not Specified | 25 mg/mL | [11] |

| Benzenesulfonamide | Ethanol | Not Specified | ≥22.3 mg/mL | [12] |

| Benzenesulfonamide | DMSO | Not Specified | ≥23.6 mg/mL | [12] |

| Benzenesulfonamide | Water | Not Specified | ≥1.27 mg/mL (with sonication) | [12] |

| 2,5-Dichloronitrobenzene | Water | 20 | 92.1 mg/L | [6] |

| 2,5-Dichloronitrobenzene | Ethanol, Ether, Benzene, Carbon Disulfide | Not Specified | Soluble | [6] |

Predictive Approaches to Solubility

In the early stages of drug discovery, where the amount of available compound is limited, computational models can provide valuable initial estimates of solubility.

-

Hildebrand and Hansen Solubility Parameters: These models use solubility parameters, which are a measure of the cohesive energy density of a substance, to predict miscibility and solubility.

-

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that can predict a wide range of thermodynamic properties, including solubility, from the molecular structure.[12][13] It has shown good predictive power for the solubility of drugs in various solvents.[14]

Conclusion and Future Directions

The solubility of this compound is a key parameter that will influence its development as a potential therapeutic agent. This guide has provided a comprehensive framework for understanding and determining this crucial property. While a significant gap in publicly available experimental data exists, the detailed protocol for the shake-flask method provides a clear path for researchers to generate this data in a reliable and reproducible manner.

Future work should focus on the systematic determination of the solubility of this compound in a diverse set of pharmaceutically relevant solvents and biorelevant media at different temperatures and pH values. Such data will not only be invaluable for the formulation of this specific compound but will also contribute to a broader understanding of the structure-solubility relationships of halogenated benzenesulfonamides, thereby accelerating the development of new and effective medicines.

References

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link][15]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link][8]

-

Organic Chemistry: Introduction to Solubility. SALTISE. (2021-03-22). Available at: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). Available at: [Link][16]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. (2021-02-14). Available at: [Link][2]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. (2025-02-11). Available at: [Link][10]

-

2,5-Dichlorobenzoic acid. PubChem. Available at: [Link]

-

COSMO-RS: predict solubilities & fluid thermodynamics. SCM. Available at: [Link][12]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. Available at: [Link]

-

9.4: The Effect of Temperature on Solubility. Chemistry LibreTexts. (2022-08-11). Available at: [Link][7]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. (2025-08-05). Available at: [Link]

-

Solubility of Organic Compounds. (2023-08-31). Available at: [Link]

-

11: Thermodynamics of Solubility. Chemistry LibreTexts. Available at: [Link]

-

On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Available at: [Link]

-

Prediction of Solubility with COSMO-RS. Zenodo. Available at: [Link][13]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications. Available at: [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. (2018-08-31). Available at: [Link][9]

-

CHEMICAL EQUILIBRIUM: STUDY MATERIAL AND NUMERICAL PROBLEMS. Available at: [Link][5]

-

Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. YouTube. (2014-02-19). Available at: [Link]

-

Principles of Solubility. ResearchGate. Available at: [Link]

-

2-Chlorobenzenesulfonamide. PubChem. Available at: [Link]

-

The experimental solubility and COSMO-RS predicted solubility in DES... ResearchGate. Available at: [Link][14]

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. SciRP.org. (2015-06-08). Available at: [Link]

-

2,5-Dichlorobenzamide. PubChem. Available at: [Link]

-

Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. (2022-07-13). Available at: [Link]

-

4-Chlorobenzenesulfonamide. PubChem. Available at: [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021-08-15). Available at: [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. (2025-03-26). Available at: [Link]

-

Van't Hoff Equation. Solubility of Things. Available at: [Link]

-

Video: Solubility - Concept. JoVE. (2020-03-26). Available at: [Link]

-

A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024-09-24). Available at: [Link]

-

Heat of Reaction. Scribd. Available at: [Link]

-

Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. Available at: [Link]

-

2,5-Dichlorobenzenediazonium. PubChem. Available at: [Link]

Sources

- 1. This compound | C6H5Cl2NO2S | CID 238045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-chloro-N-(2,3-dichlorophenyl)benzenesulfonamide | C12H8Cl3NO2S | CID 751455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | 7720-45-8 [sigmaaldrich.com]

- 9. apexbt.com [apexbt.com]

- 10. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. N-(2,5-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2,5-Dichloro-4-pent-3-ynoxybenzenesulfonamide | C11H11Cl2NO3S | CID 104808576 - PubChem [pubchem.ncbi.nlm.nih.gov]

literature review of 2,5-Dichlorobenzenesulfonamide research

An In-Depth Technical Guide to 2,5-Dichlorobenzenesulfonamide: Synthesis, Properties, and Therapeutic Potential

Introduction

This compound is a synthetic organosulfur compound that belongs to the well-established class of benzenesulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. While research on this compound as a standalone agent is not extensively documented in publicly available literature, its structural motifs are integral to numerous pharmacologically active compounds. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of this compound and its derivatives, drawing insights from the broader field of sulfonamide chemistry. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this chemical scaffold.

Chemical Properties and Structure

This compound is a solid at room temperature, typically appearing as an off-white to pale beige crystalline powder.[1] It is soluble in polar organic solvents like chloroform and DMSO, with lower solubility in water due to the hydrophobic nature of its aromatic ring.[2] The molecule is stable under normal conditions but may be susceptible to decomposition at extreme pH or temperatures.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂NO₂S | [3] |

| Molecular Weight | 226.08 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Melting Point | 36-37 °C (for the corresponding sulfonyl chloride) | [1] |

| Appearance | Off-White to Pale Beige solid | [1] |

| Solubility | Soluble in polar organic solvents; less soluble in water | [2] |

The structural framework of benzenesulfonamides allows for significant molecular interactions. The sulfonamide group can form strong hydrogen bonds, contributing to high binding affinities with biological targets.[4] In the related compound, N-(2,5-Dichlorophenyl)benzenesulfonamide, the molecule is bent at the sulfur atom, and the two aromatic rings have a significant dihedral angle.[5] An intramolecular hydrogen bond between the N-H and a chloro group is also observed in this related structure, which may influence its conformation and biological activity.[5]

Synthesis of this compound and Its Precursors

The primary synthetic route to this compound involves the amination of its corresponding sulfonyl chloride.

Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride

2,5-Dichlorobenzenesulfonyl chloride is a key intermediate and can be synthesized by the chlorosulfonation of 1,4-dichlorobenzene.[1]

Experimental Protocol: Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride [1]

-

Reaction Setup: In a suitable reaction vessel, treat 1,4-dichlorobenzene with chlorosulfuric acid.

-

Temperature Control: Maintain the reaction temperature at 150 °C.

-

Quenching: After the reaction is complete, carefully pour the reaction mixture into ice water.

-

Isolation: The product, 2,5-dichlorobenzenesulfonyl chloride, will precipitate and can be collected by filtration. This method reportedly yields approximately 85% of the desired product.

Synthesis of this compound

The final step to obtain this compound is the reaction of 2,5-dichlorobenzenesulfonyl chloride with an ammonia source. While a specific protocol for the parent compound is not detailed in the provided results, a general method for the synthesis of sulfonamides from sulfonyl chlorides is well-established.[6]

General Experimental Protocol: Amination of a Sulfonyl Chloride [2][5]

-

Reaction Setup: Dissolve 2,5-dichlorobenzenesulfonyl chloride in a suitable organic solvent, such as dichloromethane or chloroform.

-

Addition of Amine: Add a stoichiometric amount of an amine (in this case, an ammonia source like aqueous or anhydrous ammonia) to the solution. The reaction is typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct.[2]

-

Reaction Conditions: The reaction is generally conducted at room temperature.

-

Workup and Purification: After the reaction is complete, the mixture is typically washed with water and the organic layer is separated. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as dilute ethanol, or by column chromatography to yield the pure sulfonamide.[2][5]

It's important to note that N-substituted derivatives can be synthesized by reacting the sulfonyl chloride with the corresponding primary or secondary amine.[7]

Biological Activities and Therapeutic Potential

The sulfonamide moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[6][8] These include antibacterial, anticancer, antifungal, anti-inflammatory, and enzyme inhibitory properties.[6][8]

Antimicrobial Activity